molecular formula C18H14N2O2S B6238448 6-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 875437-65-3

6-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B6238448
CAS No.: 875437-65-3
M. Wt: 322.4
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Description

6-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic compound that belongs to the class of benzoxazines and thiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methylbenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 2-aminophenol under specific conditions to form the benzoxazine ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems can help in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

6-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

6-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-3,4-dihydro-2H-1,4-benzoxazin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The pathways involved often include modulation of signal transduction pathways and alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 6-[2-(4-methylphenyl)-1,3-thiazol-4-yl]-3,4-dihydro-2H-1,4-benzoxazin-3-one
  • 6-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]-3,4-dihydro-2H-1,4-benzoxazin-3-one

Uniqueness

Compared to similar compounds, 6-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-3,4-dihydro-2H-1,4-benzoxazin-3-one exhibits unique properties due to the presence of the 3-methylphenyl group. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a compound of particular interest in various research fields.

Properties

CAS No.

875437-65-3

Molecular Formula

C18H14N2O2S

Molecular Weight

322.4

Purity

95

Origin of Product

United States

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